REACTION_CXSMILES
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[H][H].[CH2:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.[CH2:12]1[CH:21]2[CH:16]([CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:15][CH2:14][CH2:13]1>>[CH2:14]1[C:4]2[CH:20]([CH2:3][CH:11]3[C:6]([CH:5]=2)=[CH:7][CH:8]=[CH:9][CH2:10]3)[CH2:21][CH2:12][CH2:13]1.[CH2:3]1[C:12]2=[C:21]3[C:16](=[CH:15][CH:14]=[CH:13]2)[CH2:17][CH2:18][CH2:19][CH:20]3[CH2:4]1.[CH2:20]1[C:21]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:17][CH2:18][CH2:19]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C1CCCC2CC3CC=CC=C3C=C12
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Name
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Type
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product
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Smiles
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C1CC2CCCC3=CC=CC1=C23
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Name
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Type
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product
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Smiles
|
|
Name
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Type
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product
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Smiles
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C1CCCC2=CC=CC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |